Cas no 920966-19-4 (tert-Butyl trans-3-cyanocyclohexylcarbamate)

Technical Introduction: tert-Butyl trans-3-cyanocyclohexylcarbamate is a specialized carbamate derivative featuring a trans-3-cyanocyclohexyl moiety. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its functional groups, which include a nitrile and a tert-butoxycarbonyl (Boc) protected amine. The trans-configuration of the cyclohexyl ring enhances stereochemical stability, making it a valuable intermediate for the synthesis of chiral molecules. Its Boc group offers selective deprotection under mild acidic conditions, facilitating further derivatization. The nitrile functionality provides versatility for additional transformations, such as reduction or nucleophilic addition. This compound is suitable for applications requiring precise stereocontrol and modular reactivity.
tert-Butyl trans-3-cyanocyclohexylcarbamate structure
920966-19-4 structure
Product Name:tert-Butyl trans-3-cyanocyclohexylcarbamate
CAS No:920966-19-4
MF:C12H20N2O2
MW:224.299403190613
CID:1075541
Update Time:2025-10-31

tert-Butyl trans-3-cyanocyclohexylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl trans-3-cyanocyclohexylcarbamate
    • Inchi: 1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-7H2,1-3H3,(H,14,15)/t9-,10-/m1/s1
    • InChI Key: KODINHTWTSHDJW-NXEZZACHSA-N
    • SMILES: O(C(C)(C)C)C(N[C@@H]1CCC[C@@H](C#N)C1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4

tert-Butyl trans-3-cyanocyclohexylcarbamate Security Information

  • HazardClass:6.1

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Additional information on tert-Butyl trans-3-cyanocyclohexylcarbamate

Professional Introduction to Tert-Butyl trans-3-cyanocyclohexylcarbamate (CAS No. 920966-19-4)

Tert-butyl trans-3-cyanocyclohexylcarbamate, with the chemical identifier CAS No. 920966-19-4, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique structural features, has garnered attention due to its potential applications in drug development and as an intermediate in synthetic pathways. The combination of a tert-butyl group and a trans-3-cyanocyclohexyl moiety contributes to its distinct chemical properties, making it a valuable candidate for further exploration.

The structure of tert-butyl trans-3-cyanocyclohexylcarbamate encompasses a carbamate functional group, which is widely recognized for its role in the synthesis of various bioactive molecules. The presence of the tert-butyl group enhances the steric hindrance around the carbamate bond, influencing its reactivity and stability. This characteristic is particularly relevant in the context of medicinal chemistry, where such modifications can fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

Recent advancements in the field of organocatalysis have highlighted the utility of cyclohexane derivatives in facilitating asymmetric transformations. The trans configuration of the 3-cyanocyclohexyl group in this compound suggests potential applications in enantioselective synthesis, a critical aspect of modern drug development. The cyanide substituent, while not directly involved in biological activity, introduces a polar functional group that can influence solubility and interactions with biological targets.

In the realm of pharmaceutical research, tert-butyl trans-3-cyanocyclohexylcarbamate has been explored as a building block for more complex molecules. Its structural motifs are reminiscent of natural products and pharmacophores found in therapeutic agents targeting various diseases. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, where the carbamate moiety can serve as a hinge-binding element.

The synthesis of this compound involves multi-step organic transformations, showcasing the expertise required in modern synthetic chemistry. Key steps often include the formation of the cyclohexyl ring through cyclization reactions, followed by functionalization with the cyanide and carbamate groups. Advanced techniques such as transition metal catalysis and flow chemistry have been employed to optimize these processes, ensuring high yields and purity.

The pharmacological profile of tert-butyl trans-3-cyanocyclohexylcarbamate is still under investigation, but preliminary studies suggest promising interactions with biological targets. The tert-butyl group, known for its lipophilic nature, can enhance membrane permeability, while the cyanide group may participate in hydrogen bonding or ionic interactions with protein targets. These features make it an attractive candidate for further pharmacological evaluation.

In conclusion, tert-butyl trans-3-cyanocyclohexylcarbamate (CAS No. 920966-19-4) represents a fascinating compound with potential applications across multiple domains of chemical research. Its unique structural features and chemical properties position it as a valuable asset in the development of new pharmaceuticals and synthetic methodologies. As research continues to uncover new applications for this molecule, its significance in advancing chemical biology and drug discovery is likely to grow.

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